BenchChemオンラインストアへようこそ!

3-(3-Piperidinobutylamino)indazole

Anti-inflammatory Carrageenin edema 3-Aminoindazole

3-(3-Piperidinobutylamino)indazole (CAS 88835-95-4; IUPAC: N-(3-piperidin-1-ylbutyl)-1H-indazol-3-amine; molecular formula C₁₆H₂₄N₄; molecular weight 272.39 g/mol) is a synthetic 3-aminoindazole derivative bearing a branched piperidinobutyl side chain at the indazole 3-position. It was originally disclosed in Japanese Patent JPS58159466A (Asahi Chemical Ind., as an exemplar of a series claimed to possess antiphlogistic (anti-inflammatory), analgesic, and gastrointestinal-ulcer-suppressing properties when co-administered with acidic non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Formula C16H24N4
Molecular Weight 272.39 g/mol
CAS No. 88835-95-4
Cat. No. B12918428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Piperidinobutylamino)indazole
CAS88835-95-4
Molecular FormulaC16H24N4
Molecular Weight272.39 g/mol
Structural Identifiers
SMILESCC(CCNC1=NNC2=CC=CC=C21)N3CCCCC3
InChIInChI=1S/C16H24N4/c1-13(20-11-5-2-6-12-20)9-10-17-16-14-7-3-4-8-15(14)18-19-16/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H2,17,18,19)
InChIKeyWGMNJXFDKMUVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Piperidinobutylamino)indazole (CAS 88835-95-4): Core Identity and Procurement-Relevant Profile


3-(3-Piperidinobutylamino)indazole (CAS 88835-95-4; IUPAC: N-(3-piperidin-1-ylbutyl)-1H-indazol-3-amine; molecular formula C₁₆H₂₄N₄; molecular weight 272.39 g/mol) is a synthetic 3-aminoindazole derivative bearing a branched piperidinobutyl side chain at the indazole 3-position [1]. It was originally disclosed in Japanese Patent JPS58159466A (Asahi Chemical Ind., 1983) as an exemplar of a series claimed to possess antiphlogistic (anti-inflammatory), analgesic, and gastrointestinal-ulcer-suppressing properties when co-administered with acidic non-steroidal anti-inflammatory drugs (NSAIDs) [2]. The compound is further encompassed within the broader Markush structures of US Patent 4,751,302, which claims indazole derivatives for relief of inflammation, analgesic activity, and suppression of digestive tract ulcers caused by acidic NSAIDs [3]. Physicochemical data reported include a density of 1.155 g/cm³, boiling point of 484.1 °C at 760 mmHg, refractive index of 1.637, and a calculated LogP of approximately 2.60 .

Why 3-(3-Piperidinobutylamino)indazole Cannot Be Freely Substituted with Other 3-Aminoindazoles


Within the 3-aminoindazole chemotype, the identity of the aminoalkyl side chain at the 3-position is a critical determinant of both anti-inflammatory potency and the capacity to suppress NSAID-induced gastrointestinal ulceration [1]. The branched piperidinobutylamino substituent of CAS 88835-95-4 is structurally distinct from the more extensively characterized morpholinopropylamino and dimethylaminopropylamino analogs that dominate the published pharmacological literature [2]. Direct side-chain swaps—e.g., replacing the piperidinobutyl group with a diethylaminopropyl or morpholinopropyl moiety—produce compounds enumerated as distinct entities within US Patent 4,751,302 (compounds 50–57 vs. 58–67), each representing a different substitution pattern with anticipated differences in potency, pharmacokinetics, and ulcer-suppressing efficacy [3]. Furthermore, the positional isomer 1-(3-piperidinobutyl)-3-aminoindazole (CAS 89007-64-7), which relocates the same side chain from the 3-amino position to the indazole N1 position, is claimed in a separate patent (JPS5955873A) for analogous but non-identical therapeutic indications, underscoring that even regioisomerism within this scaffold is pharmacologically consequential [4]. Procurement of a non-exemplified or structurally approximate analog therefore risks undefined and unvalidated biological activity.

Quantitative Differentiation Evidence: 3-(3-Piperidinobutylamino)indazole vs. Structural Analogs and Reference Agents


Class-Level Anti-Inflammatory Potency: 3-Aminoindazole Derivatives vs. Tiaramide in Carrageenin Edema

Direct quantitative pharmacological data for the specific compound 3-(3-piperidinobutylamino)indazole in standard anti-inflammatory assays have not been published in the peer-reviewed literature as of the search date. However, class-level inference from the closely related 3-(3-morpholinopropylamino)indazole—a representative compound from the same 3-aminoindazole series evaluated by Kawakubo et al. (1987) [1]—provides a quantitative benchmark. 3-(3-Morpholinopropylamino)indazole exhibited approximately 3-fold greater anti-inflammatory potency than the reference drug tiaramide (RHC 2592-A) in the carrageenin-induced hind paw edema model in rats [1]. Another congener, 3-[3-(2,6-dimethylpiperidino)propylamino]indazole, demonstrated anti-inflammatory, analgesic, and antipyretic efficacy comparable to that of the morpholinopropylamino analog [1]. These data establish that 3-aminoindazole derivatives bearing cyclic tertiary amine side chains—including the piperidino class to which the target compound belongs—can achieve anti-inflammatory potencies exceeding those of established basic non-steroidal anti-inflammatory agents such as tiaramide. The extent to which the specific piperidinobutyl substitution pattern of CAS 88835-95-4 recapitulates or exceeds the potency of these characterized analogs remains to be empirically determined in head-to-head studies.

Anti-inflammatory Carrageenin edema 3-Aminoindazole

Gastric Ulcer Suppression: Class-Level Differentiation of Basic 3-Aminoindazoles from Acidic NSAIDs

The defining therapeutic differentiation claimed for 3-(3-piperidinobutylamino)indazole is its explicitly stated utility as an agent for suppressing the gastrointestinal ulcerogenic side effects of acidic NSAIDs [1][2]. This claim is rooted in the broader class property of basic (non-acidic) 3-aminoindazole derivatives, which the patent literature states produce 'almost no side effects such as digestive tract ulcers,' in contrast to acidic NSAIDs such as indomethacin and phenylbutazone, which carry well-documented risks of serious gastrointestinal bleeding, ulceration, and perforation [3]. While quantitative ulcer index or ED₅₀ data for the target compound itself have not been located in published studies, class-level evidence from structurally distinct indazole derivatives (e.g., 4,5,6,7-tetrahydro-2H-indazoles) has demonstrated an absence of gastric injury even at high doses in gastric ulcerogenic assays [4]. The specific dosage and ulcer-suppression ratio for CAS 88835-95-4 relative to indomethacin co-administration have not been published and require empirical determination.

Gastric ulcer suppression NSAID side effect 3-Aminoindazole

Physicochemical Property Differentiation: Solubility and Lipophilicity vs. Morpholinopropyl and Dimethylaminopropyl Analogs

The target compound has a reported calculated LogP of approximately 2.60 (ALogP) and a topological polar surface area (tPSA) of 47.18 Ų . In comparison, the representative analog 3-(3-morpholinopropylamino)indazole—which incorporates a morpholine ring containing an additional oxygen atom—has a lower calculated LogP (estimated ~0.8 to 1.2 based on the contribution of the ether oxygen) and a higher tPSA (estimated ~56–60 Ų) due to the morpholine oxygen [1]. This difference in lipophilicity is structurally encoded: the piperidine ring in the target compound is more lipophilic than the morpholine ring, and the branched butyl linker introduces an additional methyl substituent that further modulates conformational flexibility and steric bulk relative to the linear propyl linkers found in many 3-aminoindazole analogs [1]. These physicochemical differences may influence membrane permeability, oral absorption, and tissue distribution, though direct experimental ADME data for the target compound are not publicly available.

LogP Physicochemical properties Lipophilicity

Regioisomeric Differentiation: 3-Substituted vs. 1-Substituted Piperidinobutyl Indazoles

The target compound 3-(3-piperidinobutylamino)indazole places the piperidinobutylamino substituent at the indazole 3-position via an exocyclic amine linker. Its direct regioisomer, 1-(3-piperidinobutyl)-3-aminoindazole (CAS 89007-64-7), relocates the piperidinobutyl group to the indazole N1 position and retains a free 3-amino group [1]. These two compounds are claimed in separate Japanese patents (JPS58159466A for the 3-substituted series and JPS5955873A for the 1-substituted series) with overlapping but non-identical therapeutic indications [2]. The separation of these regioisomers into distinct patent families reflects the expectation of differential pharmacological profiles—the 3-amino group in the target compound is engaged in the side-chain linkage, whereas in the 1-substituted isomer it remains free, which may confer different hydrogen-bonding capacity, target engagement, and metabolic stability [3]. No direct head-to-head pharmacological comparison between these two regioisomers has been published.

Regioisomer Positional isomer Indazole substitution

Thermal Stability and Physical Form: Boiling Point and Density as Procurement-Relevant Specifications

The target compound has a reported boiling point of 484.1 °C at 760 mmHg, a density of 1.155 g/cm³, and a flash point of 246.5 °C . These values indicate high thermal stability under standard laboratory handling conditions, consistent with its classification as a solid heterocyclic amine. In comparison, the structurally related simpler indazole derivative benzydamine (1-benzyl-3-(3-dimethylaminopropoxy)-1H-indazole) has a reported boiling point of approximately 442 °C at 760 mmHg [1]. The approximately 42 °C higher boiling point of the target compound reflects its higher molecular weight (272.39 vs. ~309 g/mol for benzydamine free base, but with stronger intermolecular hydrogen-bonding capacity due to the secondary amine linker). No melting point data have been located for CAS 88835-95-4 in authoritative databases, which may be relevant for solid-form characterization and purity assessment.

Thermal stability Boiling point Purity specification

Recommended Procurement and Research Application Scenarios for 3-(3-Piperidinobutylamino)indazole (CAS 88835-95-4)


SAR Studies Exploring Side-Chain Lipophilicity Effects on 3-Aminoindazole Anti-Inflammatory Potency

The branched piperidinobutyl side chain of CAS 88835-95-4 provides a higher LogP (~2.60) relative to the morpholinopropyl analog (estimated LogP ~0.8–1.2), making this compound a valuable probe for structure-activity relationship (SAR) studies investigating how increased side-chain lipophilicity modulates anti-inflammatory potency, membrane permeability, and oral absorption within the 3-aminoindazole chemotype . The synthetic accessibility of the compound via the patented route—reaction of 3-aminoindazole with the corresponding aminoalkyl halide in DMF or alkanol in the presence of a tertiary amine or alkali metal (bi)carbonate at 0–200 °C—further supports its utility as a flexible SAR starting point [1]. Researchers should procure this compound alongside its less lipophilic morpholinopropyl and dimethylaminopropyl analogs to establish quantitative lipophilicity-activity relationships.

In Vivo Gastric Tolerance Co-Administration Studies with Acidic NSAIDs

The primary patent claim—suppression of gastrointestinal ulceration caused by acidic NSAIDs—positions CAS 88835-95-4 as a candidate for co-administration studies with indomethacin, diclofenac, or aspirin in rodent gastric ulcerogenic models [1]. Although quantitative ulcer index data for this specific compound are absent from the open literature, the class-level evidence that basic 3-aminoindazoles lack the ulcerogenic properties of acidic NSAIDs supports empirical investigation . Procurement for this application should be accompanied by a parallel acquisition of indomethacin as a positive ulcerogenic control and the morpholinopropyl analog as a within-class comparator. Endpoints should include macroscopic gastric lesion scoring, histopathological assessment, and prostaglandin E₂ levels in gastric mucosa.

Regioisomeric Comparison Studies: 3-Piperidinobutylamino vs. 1-Piperidinobutyl Indazole Pharmacology

The target compound (3-substituted) and its N1-substituted regioisomer 1-(3-piperidinobutyl)-3-aminoindazole (CAS 89007-64-7) represent a critical pair for understanding how the position of the piperidinobutyl substituent on the indazole core affects pharmacological activity . Procurement of both regioisomers enables head-to-head comparison in anti-inflammatory assays (carrageenin edema), analgesic assays (acetic acid writhing), and gastric tolerance models. Such comparative data would directly address the gap in the current evidence base and establish whether the 3-aminoalkyl substitution pattern is essential for the claimed ulcer-suppressing activity or whether this property is shared across regioisomers [1].

Physicochemical Profiling and Pre-Formulation Characterization for Oral Delivery

With a LogP of 2.60 and a topological polar surface area of 47.18 Ų, CAS 88835-95-4 falls within Lipinski-compatible property space (MW 272.39 < 500; LogP < 5; H-bond donors ≤ 2; H-bond acceptors ≤ 4), predicting favorable oral absorption potential . However, the absence of published aqueous solubility, pKa, and solid-state characterization data (melting point, crystallinity) necessitates comprehensive pre-formulation profiling prior to in vivo oral dosing studies. Procurement of the compound as a characterized solid (≥95% purity by HPLC, with certificate of analysis specifying melting point and residual solvent levels) is recommended for reproducible formulation in standard vehicles (e.g., 0.5% carboxymethylcellulose or PEG-based solutions) for oral gavage administration in rodent models [1].

Quote Request

Request a Quote for 3-(3-Piperidinobutylamino)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.